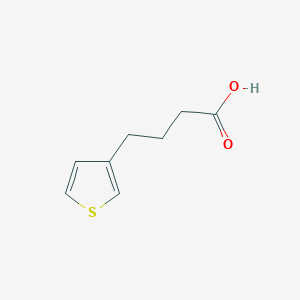

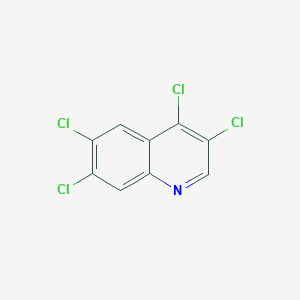

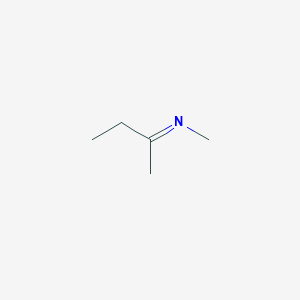

![molecular formula C15H23BO2S B177810 1,3,2-Dioxaborolane, 2-[2-[(ethylthio)methyl]phenyl]-4,4,5,5-tetramethyl- CAS No. 121114-64-5](/img/structure/B177810.png)

1,3,2-Dioxaborolane, 2-[2-[(ethylthio)methyl]phenyl]-4,4,5,5-tetramethyl-

Descripción general

Descripción

Molecular Structure Analysis

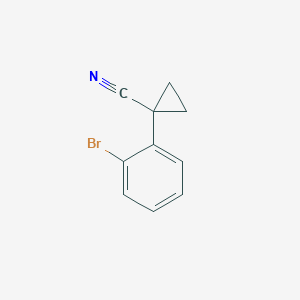

The molecular structure of this compound is characterized by a 1,3,2-dioxaborolane core, which is a cyclic structure containing boron, oxygen, and carbon atoms. The core is substituted with ethylthio and phenyl groups.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane are used in various reactions. These include hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- A study described the synthesis of derivatives of this compound and examined their inhibitory activity against serine proteases like thrombin. These derivatives displayed no S–B coordination and only weak N–B coordination (Spencer et al., 2002).

- Another research focused on the synthesis of boric acid ester intermediates with benzene rings using a three-step substitution reaction. The structures were confirmed through various spectroscopic methods and X-ray diffraction, and their molecular structures were further analyzed using density functional theory (DFT) (Huang et al., 2021).

Applications in Material Science

- Research on the synthesis of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives for potential use in Liquid Crystal Display (LCD) technology was conducted. These compounds are also being tested for therapeutic potential in Neurodegenerative diseases (Das et al., 2015).

- A study synthesized a new 4-substituted pyrene derivative of this compound for H2O2 detection in living cells, displaying outstanding sensitivity and selectivity (Nie et al., 2020).

Chemical Properties and Reactions

- An electrochemical study compared the properties of sulfur-containing organoboron compounds, including a derivative of this compound. It highlighted its lower oxidation potential and successful anodic substitution reaction in the presence of nucleophiles (Tanigawa et al., 2016).

- Research on the homologation of boronic esters with lithiated epoxides provided insights into the synthesis process and potential applications of such compounds (Armstrong & Aggarwal, 2018).

Novel Synthesis Methods and Drug Development

- A study developed a new building block for the synthesis of silicon-based drugs and odorants using a derivative of this compound, demonstrating its synthetic potential (Büttner et al., 2007).

- Another research synthesized a library of novel boron-containing stilbene derivatives from this compound, exploring their potential as lipogenic inhibitors in the development of lipid-lowering drugs (Das et al., 2011).

Propiedades

IUPAC Name |

2-[2-(ethylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO2S/c1-6-19-11-12-9-7-8-10-13(12)16-17-14(2,3)15(4,5)18-16/h7-10H,6,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZFNDREBYAYEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CSCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477372 | |

| Record name | 2-{2-[(Ethylsulfanyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,2-Dioxaborolane, 2-[2-[(ethylthio)methyl]phenyl]-4,4,5,5-tetramethyl- | |

CAS RN |

121114-64-5 | |

| Record name | 2-{2-[(Ethylsulfanyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B177750.png)